molecular formula C6H9ClO4S B2748732 1,1-Dioxidotetrahydrothien-3-yl chloroacetate CAS No. 869716-12-1

1,1-Dioxidotetrahydrothien-3-yl chloroacetate

Cat. No. B2748732
M. Wt: 212.64
InChI Key: RXSDUBQICRMJIO-UHFFFAOYSA-N
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Description

1,1-Dioxidotetrahydrothien-3-yl chloroacetate is a biochemical used for proteomics research . It has a molecular formula of C6H9ClO4S and a molecular weight of 212.65 .


Molecular Structure Analysis

The molecular structure of 1,1-Dioxidotetrahydrothien-3-yl chloroacetate is represented by the formula C6H9ClO4S . This indicates that it contains six carbon atoms, nine hydrogen atoms, one chlorine atom, four oxygen atoms, and one sulfur atom.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,1-Dioxidotetrahydrothien-3-yl chloroacetate include a molecular weight of 212.65 and a molecular formula of C6H9ClO4S . Other specific properties such as melting point, boiling point, and density are not provided in the available sources.

properties

IUPAC Name

(1,1-dioxothiolan-3-yl) 2-chloroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO4S/c7-3-6(8)11-5-1-2-12(9,10)4-5/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSDUBQICRMJIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1OC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dioxidotetrahydrothien-3-yl chloroacetate

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